5-(Pyridazin-3-yl)nicotinonitrile
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Overview
Description
5-(Pyridazin-3-yl)nicotinonitrile is a heterocyclic compound that contains both pyridazine and nicotinonitrile moieties. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
The synthesis of 5-(Pyridazin-3-yl)nicotinonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
5-(Pyridazin-3-yl)nicotinonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by the pyridazine ring. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazinone derivatives, while reduction can lead to the formation of dihydropyridazine compounds .
Scientific Research Applications
5-(Pyridazin-3-yl)nicotinonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives are studied for their potential antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 5-(Pyridazin-3-yl)nicotinonitrile involves its interaction with specific molecular targets. For instance, pyridazine derivatives are known to inhibit enzymes like cyclooxygenase, which plays a role in inflammation . The compound may also interact with other biological pathways, contributing to its diverse pharmacological effects.
Comparison with Similar Compounds
5-(Pyridazin-3-yl)nicotinonitrile can be compared with other pyridazine derivatives such as:
Pyridazinone: Known for its antihypertensive and anti-inflammatory activities.
Pyridaben: An agrochemical used as a miticide.
Norflurazon: A herbicide with a pyridazine core.
Properties
CAS No. |
1346687-41-9 |
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Molecular Formula |
C10H6N4 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
5-pyridazin-3-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H6N4/c11-5-8-4-9(7-12-6-8)10-2-1-3-13-14-10/h1-4,6-7H |
InChI Key |
JKGMIPNXZKEADD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1)C2=CN=CC(=C2)C#N |
Origin of Product |
United States |
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